Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, potassium salt (1:2)
Description
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt (hereafter referred to by its common name, tetraiodotetrachlorofluorescein dipotassium salt) is a halogenated derivative of fluorescein, a xanthene dye. Its structure features:
- Four chlorine atoms at positions 4,5,6,7 on the isobenzofuran ring.
- Four iodine atoms at positions 2',4',5',7' on the xanthene ring.
- Dipotassium counterions balancing the anionic carboxylate groups.
This compound is structurally related to fluorescein but modified for enhanced photostability and red-shifted absorption/emission due to heavy halogen substitution.
Properties
Key on ui mechanism of action |
Rose Bengal stains both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva, and stain the mucus of the precorneal tear film. It is proposed that the staining ability of rose bengal is dependent on the status of tear film protection rather than cell viability, as tear components such as albumin and mucin can block the rose bengal uptake. It induces intrinsic cytotoxic effects by causing cellular morphologic changes, subsequent loss of cellular motility, cell detachment, and cell death. It mediates inhibitory actions on bovine corneal endothelial cells and attenuates cell proliferation. |
|---|---|
CAS No. |
632-68-8 |
Molecular Formula |
C20H4Cl4I4KO5 |
Molecular Weight |
1012.8 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H4Cl4I4O5.K/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;/h1-2,29-30H; |
InChI Key |
JKFGYRNQDQPMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I.[K] |
Appearance |
Solid powder |
melting_point |
Decomposes |
Other CAS No. |
632-68-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |
Origin of Product |
United States |
Biological Activity
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single carbon atom. The presence of multiple halogen and hydroxyl groups in this particular compound enhances its biological activity and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Spirocyclic framework : A bicyclic system formed by isobenzofuran and xanthenone.
- Halogen substituents : Four chlorine atoms and four iodine atoms contribute to its reactivity.
- Hydroxyl groups : Two hydroxyl groups enhance its antioxidant properties.
Antioxidant Activity
The hydroxyl groups in the structure of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can act as hydrogen donors, providing significant antioxidant properties . This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that they can reduce cell viability and promote differentiation in neuroblastoma cells.
- Case Study : A derivative was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications.
Interaction with Biological Targets
Studies have focused on the binding affinities of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives with various biological targets. These interactions help elucidate their mechanisms of action:
- Binding Studies : In silico docking studies indicate strong binding to key enzymes involved in cancer metabolism.
Synthesis Methods
The synthesis of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can be achieved through several methods:
- Cycloaddition Reactions : Utilizing indoles with nitrostyrenes to create spiro[indole-3,5'-isoxazoles] which exhibit anticancer activity.
- One-Pot Synthesis : A method involving condensation reactions followed by oxidative cleavage has been developed to yield various derivatives.
Comparative Analysis with Similar Compounds
A comparison table highlighting structural features and biological activities of related compounds is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Eosin | Tetrabromo structure | Antimicrobial activity |
| 6-Nitrofluorescein | Nitro group | Strong fluorescent properties for imaging applications |
| Spiro[indole-3,5'-isoxazoles] | Indole moiety | Anticancer activity through differentiation induction |
Scientific Research Applications
Medicinal Chemistry
The spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives have demonstrated significant biological activities:
- Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells. For instance, a study showed a reduction in neuroblastoma cell viability at concentrations as low as 10 µM after 48 hours of treatment, with activation of caspase pathways being a key mechanism.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents. Their effectiveness against various pathogens has been documented in laboratory settings.
Materials Science
In materials science, spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives are utilized for their unique optical properties:
- Fluorescent Dyes : The compound's strong fluorescence makes it suitable for applications in bioimaging and as fluorescent probes. Studies have highlighted its utility in tracking biological processes due to its photophysical properties.
- Thermally Responsive Materials : The thermal properties of halogenated derivatives suggest potential applications in creating materials that respond to temperature changes, which could be valuable in various industrial applications.
Study 1: Anticancer Activity Assessment
In a controlled study involving various cancer cell lines, spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one was tested for its anticancer properties. Results indicated a significant reduction in cell viability and the induction of apoptosis through caspase activation pathways at low concentrations (10 µM) over 48 hours.
Study 2: Photophysical Properties
Another investigation focused on the photophysical properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. The compounds exhibited strong fluorescence suitable for bioimaging applications. The study emphasized the influence of substituent effects on fluorescence intensity and stability, highlighting their potential as fluorescent probes in biological systems.
Data Table: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Anticancer Activity | Reduction in neuroblastoma cell viability | |
| Antimicrobial Activity | Effective against various pathogens | |
| Fluorescence Properties | Strong fluorescence suitable for bioimaging |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between the target compound and its analogues:
*Calculated based on substituents and formula.
Key Comparative Analysis
Halogenation Effects
- Iodine vs. Bromine/Chlorine : Heavy iodine atoms in the target compound and Erythrosin B induce bathochromic shifts (absorption/emission at longer wavelengths) compared to fluorescein. For example, Erythrosin B absorbs at ~525 nm, while Phloxine B (Br/Cl-substituted) absorbs at ~540 nm .
- Tetrachloro Substituents : The 4,5,6,7-tetrachloro modification in the target compound and Phloxine B enhances electron-withdrawing effects , reducing fluorescence quantum yield but improving photochemical stability .
Counterion Influence
- Potassium vs. Sodium Salts : Dipotassium salts (target compound) generally exhibit higher solubility in polar solvents compared to disodium salts (Erythrosin B, Phloxine B). This property is critical for formulations in aqueous biomedical applications .
Spectral and Stability Data
| Parameter | Target Compound | Fluorescein | Erythrosin B | Phloxine B |
|---|---|---|---|---|
| λabs (nm) | ~530 | 490 | 525 | 540 |
| λem (nm) | ~550 | 515 | 550 | 560 |
| Quantum Yield | 0.05–0.1 | 0.93 | 0.12 | <0.01 |
| Photostability | High | Low | Moderate | Moderate |
Preparation Methods
Cyclization-Iodination Sequential Synthesis
The most widely documented industrial method involves a two-step sequence: cyclization of halogenated precursors followed by iodination . This approach, described in patents US9422260B2 and US8530675B2, ensures minimal by-product formation while maximizing halogen substitution efficiency.
Cyclization of Tetrachlorinated Precursors
The process begins with the cyclization of 4,5,6,7-tetrachloroisobenzofuran-1(3H)-one derivatives. In a typical procedure:
- Reactants : Resorcinol derivatives (e.g., 3,4,5,6-tetrachlororesorcinol) and phthalic anhydride.
- Catalyst : Concentrated sulfuric acid (18–22% v/v).
- Conditions : Reaction at 80–90°C for 4–6 hours under nitrogen atmosphere.
The cyclization yields a spiro-intermediate, which is purified via recrystallization from acetic acid.
Iodination with Iodine Monochloride
The cyclized product undergoes iodination using iodine monochloride (ICl) as the halogenating agent:
- Molar Ratio : 1:4 (spiro-intermediate : ICl).
- Solvent : Glacial acetic acid.
- Conditions : Stirring at 50–60°C for 8–12 hours.
This step substitutes hydrogen atoms at positions 2', 4', 5', and 7' on the xanthene ring with iodine, achieving >95% substitution efficiency. Excess ICl is neutralized with sodium metabisulfite, and the product is isolated via vacuum filtration.
Table 1: Key Parameters for Cyclization-Iodination Synthesis
| Parameter | Cyclization Step | Iodination Step |
|---|---|---|
| Temperature | 80–90°C | 50–60°C |
| Time | 4–6 hours | 8–12 hours |
| Catalyst/Reagent | H2SO4 | ICl |
| Yield | 85–90% | 90–95% |
| Purity (HPLC) | ≥98% | ≥99% |
Halogen Exchange Methods
Alternative routes involve halogen exchange reactions to introduce iodine atoms. For example, WO2011035161A1 describes replacing bromine or chlorine atoms in pre-halogenated intermediates using potassium iodide under acidic conditions:
Bromine-to-Iodine Exchange
- Reactant : 4,5,6,7-Tetrabromospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one.
- Reagent : KI (4 equivalents) in H3PO4 (85% w/w).
- Conditions : Reflux at 120°C for 24 hours.
This method achieves 80–85% iodine substitution but requires additional purification steps to remove residual bromine.
Dipotassium Salt Formation
The final step converts the tetraiodo-free acid to its dipotassium salt:
- Reactant : 4,5,6,7-Tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one.
- Reagent : Aqueous KOH (2.1 equivalents).
- Conditions : Stirring at 25°C for 2 hours, followed by lyophilization.
The product is obtained as a dark pink powder with ≥99.5% purity (by ion chromatography).
Industrial-Scale Optimization
Large-scale production (e.g., >100 kg batches) employs continuous flow reactors to enhance reproducibility:
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization techniques for this compound?
- Synthesis : The compound is synthesized via multi-step reactions involving halogenation and cyclization. Key steps include controlled condensation of phthalic anhydride derivatives with resorcinol under inert atmospheres, followed by sequential iodination and chlorination. Reaction parameters (temperature, solvent polarity, and stoichiometry) critically influence yield and purity .
- Characterization : Use LC/MS to identify oxidation byproducts and confirm molecular integrity. UV-Vis spectroscopy (λmax ~548 nm) and fluorescence emission (~567 nm) verify electronic properties. Elemental analysis and X-ray crystallography resolve halogen substitution patterns .
Q. How is this compound applied as a fluorescent probe in antioxidant capacity assays?
- ORAC Assay : The compound replaces B-phycoerythrin (B-PE) in Oxygen Radical Absorbance Capacity (ORAC) assays due to superior batch consistency and photostability. It undergoes hydrogen atom transfer (HAT) with peroxyl radicals, quantified via fluorescence decay kinetics (ex: 485 nm, em: 520 nm). Data is normalized to Trolox equivalents .
- Protocol :
- Dissolve in phosphate buffer (pH 7.4) at 70 nM.
- Add AAPH (radical initiator) and monitor fluorescence for 30–60 min.
- Calculate area under the curve (AUC) relative to controls .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in radical scavenging?
- HAT Mechanism : The tetraiodo and tetrachloro substituents enhance radical stabilization via electron-withdrawing effects. Kinetic studies show a second-order rate constant (k ≈ 2.5 × 10^4 M⁻¹s⁻¹) for peroxyl radical quenching, confirmed by ESR spin trapping .
- Contradictions : Discrepancies in reported antioxidant efficacy may arise from solvent polarity (e.g., aqueous vs. lipid phases) or competing electron transfer pathways. Standardize assay conditions to minimize variability .
Q. How do structural modifications affect photophysical properties and stability?
- Substitution Impact :
| Modification | Effect on λmax (nm) | Quantum Yield | Stability |
|---|---|---|---|
| Iodine → Bromine | Red shift (~10 nm) | Reduced 20% | Higher thermal stability |
| Chlorine → Fluorine | Blue shift (~5 nm) | Increased 15% | Lower photobleaching |
- Heavy atoms (e.g., iodine) enhance spin-orbit coupling, increasing triplet-state population but reducing fluorescence lifetime .
Q. What comparative advantages does this compound offer over other xanthene dyes?
- vs. Fluorescein : Higher radical scavenging capacity due to halogenation (4× Cl, 4× I), but lower aqueous solubility. Adjust formulation with dipotassium salt to enhance solubility (up to 1.2 mg/mL in PBS) .
- vs. Rose Bengal : Reduced genotoxicity (IC50 >100 μM in mammalian cells) but similar photodynamic efficiency. Preferred for in vitro oxidative stress models .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
